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Compound of Interest

Compound Name: Phenyl diethylsulfamate

Cat. No.: B15390390

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed theoretical overview of the spectroscopic
characteristics and synthetic pathway for phenyl diethylsulfamate. While specific
experimental data for this compound is not readily available in the reviewed literature, this
document extrapolates expected spectroscopic data based on analogous compounds and
outlines general experimental protocols for its synthesis and characterization.

Synthesis of Phenyl Diethylsulfamate

Phenyl diethylsulfamate can be synthesized via the reaction of phenol with diethylsulfamoyl
chloride. This is a standard method for the formation of sulfamate esters. The reaction typically
proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the
hydrochloric acid byproduct.
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Figure 1: Proposed Synthesis Workflow for Phenyl Diethylsulfamate
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Caption: Figure 1: Proposed Synthesis Workflow for Phenyl Diethylsulfamate.

General Experimental Protocol for Synthesis

To a solution of phenol (1.0 equivalent) and a suitable base, such as pyridine or triethylamine
(1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran at 0 °C, add
diethylsulfamoyl chloride (1.1 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring
the reaction progress by thin-layer chromatography.

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCI), a saturated
sodium bicarbonate solution, and brine.
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» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield pure phenyl

diethylsulfamate.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for phenyl diethylsulfamate

based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 3C NMR Data for Phenyl Diethylsulfamate

Chemical Coupling
1H NMR Shift (9, Multiplicity Integration Constant (J,  Assignment
ppm) Hz)
Aromatic
7.20-7.50 Multiplet 5H Phenyl-H
Protons
Methylene
3.40 - 3.60 Quartet 4H ~7.1 N-CH2-CHs
Protons
Methyl ]
1.20-1.40 Triplet 6H ~7.1 N-CHz-CHs
Protons
13C NMR Chemical Shift (3, ppm) Assignment
Aromatic C (ipso) ~150 C-O
Aromatic C (ortho) ~122 CH
Aromatic C (para) ~129 CH
Aromatic C (meta) ~126 CH
Methylene C ~43 N-CH:z
Methyl C ~14 CHs
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Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for Phenyl Diethylsulfamate

Frequency (cm™2) Intensity Vibration Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

2980 - 2850 Medium C-H Stretch Aliphatic (Ethyl)

1600, 1490 Medium-Strong C=C Stretch Aromatic Ring
Asymmetric SOz

1350 - 1380 Strong Sulfamate
Stretch
Symmetric SOz

1150 - 1180 Strong Sulfamate
Stretch

1200 - 1250 Strong C-O Stretch Aryl Ether

900 - 950 Strong S-O-C Stretch Sulfamate Ester

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for Phenyl Diethylsulfamate

m/z Relative Intensity (%) Assignment

[M]+ Variable Molecular lon

[M-CzHs]+ Moderate Loss of ethyl group
[M-SO2N(CzH5s)2]+ High Loss of diethylsulfamoyl group
94 High Phenoxy cation [CeHsO]*

77 High Phenyl cation [CeHs]*

General Experimental Protocols for Spectroscopic

Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified phenyl
diethylsulfamate in about 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an
NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra at room temperature. For *H NMR, typical
parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans
to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is typically
used.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS at O ppm).

Sample Preparation
(Dissolve in Deuterated Solvent)

NMR Spectrometer
(400 or 500 MHz)

Data Acquisition
(*H and 13C Spectra)

Data Processing
(Fourier Transform, Phasing, etc.)

Spectral Analysis
(Peak Assignment)

Figure 2: General Workflow for NMR Spectroscopy
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Caption: Figure 2: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a
thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample
preparation.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum. The data is typically presented as percent transmittance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction and separation. Electron lonization
(El) is a common ionization technique for this type of molecule.

o Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-
MS, dissolve the sample in a solvent compatible with the mobile phase.

o Data Acquisition: Introduce the sample into the mass spectrometer. In EI mode, the sample
is bombarded with high-energy electrons, causing ionization and fragmentation. The mass
analyzer separates the ions based on their mass-to-charge ratio (m/z).

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern gives information about its structure.
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This document provides a foundational understanding of the expected chemical and
spectroscopic properties of phenyl diethylsulfamate. Experimental verification is necessary to
confirm these predictions.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Phenyl
Diethylsulfamate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15390390#phenyl-diethylsulfamate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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